molecular formula C9H11NO2 B089708 Phenylurethane CAS No. 101-99-5

Phenylurethane

Cat. No. B089708
CAS RN: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Patent
US04430505

Procedure details

Following the procedure of Example 1, 745 g of aniline, 849 g of N,N'-diphenyl urea, 480 g of urea, 356 g of ethyl carbamate and 1350 g of ethanol (approximately 96%) were reacted for 5.5 hours at 200° C. in the pressure apparatus described in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and subjected to fractional distillation. After the excess alcohol had been separated (at normal pressure), the remaining fraction was subjected to distillation at 0.2 mbar. 1934 g (73.2% of the theoretical yield) of N-phenyl carbamic acid ethyl ester melting at from 49° to 51° C. were produced.
Quantity
745 g
Type
reactant
Reaction Step One
Quantity
849 g
Type
reactant
Reaction Step Two
Name
Quantity
480 g
Type
reactant
Reaction Step Three
Quantity
356 g
Type
reactant
Reaction Step Four
Quantity
1350 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(NC(NC2C=CC=CC=2)=O)C=CC=CC=1.NC(N)=O.[C:28](=[O:33])([O:30][CH2:31][CH3:32])N>C(O)C>[CH2:31]([O:30][C:28](=[O:33])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:32]

Inputs

Step One
Name
Quantity
745 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
849 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
480 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
356 g
Type
reactant
Smiles
C(N)(OCC)=O
Step Five
Name
Quantity
1350 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 5.5 hours at 200° C. in the pressure apparatus
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
After the excess alcohol had been separated (at normal pressure)
DISTILLATION
Type
DISTILLATION
Details
the remaining fraction was subjected to distillation at 0.2 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.